Regioisomeric Differentiation: 1,2,3-Triazole N1-Thiophenyl vs. N2-Thiophenyl or N1-Phenyl Substitution
The compound bears a 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl substitution pattern, which is a specific regioisomer within the broader non-annulated thiophenylamide patent family. According to the patent disclosure [1], the R3 position (corresponding to the triazole N1-substituent) directly determines FABP4/5 binding, with heteroaryl substituents including thiophenyl, oxadiazolyl, and thiazolyl specified as preferred embodiments. While the patent does not provide numerical IC50 values for every enumerated compound in a retrievable public format, the structure-activity framework establishes that the N1-(thiophen-2-yl) regioisomer occupies a distinct pharmacophoric space compared to N2-substituted triazole isomers or N1-phenyl analogs, which would be expected to show altered if not abolished FABP engagement [1].
| Evidence Dimension | Triazole N1-substituent identity and regioisomerism (pharmacophoric differentiation) |
|---|---|
| Target Compound Data | 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl (CAS 2034533-01-0) |
| Comparator Or Baseline | N1-phenyl-1,2,3-triazole analogs; N2-thiophenyl-triazole regioisomers (generic patent scope compounds) |
| Quantified Difference | Not numerically quantified in public domain for these exact pairwise comparisons; qualitatively, the N1-thiophenyl moiety is described as a preferred embodiment for FABP4/5 dual inhibitory activity per patent claims [1] |
| Conditions | FABP4 and FABP5 in vitro binding/inhibition assays as referenced in US 9,353,102 B2 patent family |
Why This Matters
Procurement of the correct regioisomer is essential because triazole regioisomers are not functionally equivalent; the N1-(thiophen-2-yl) configuration is specifically claimed for FABP-targeted activity, and substituting an N2-isomer or N1-phenyl variant without validation risks complete loss of target engagement.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Published May 31, 2016. Assigned to Hoffmann-La Roche AG. View Source
